molecular formula C19H27N3O5 B2672473 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953225-53-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2672473
CAS No.: 953225-53-1
M. Wt: 377.441
InChI Key: ZOTXTYRUFSEVDF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C18H25N3O4 . It contains a benzodioxol group, which is a common motif in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves a palladium-catalyzed cross-coupling reaction . The yield of the reaction is around 64% .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and the presence of any double bonds or aromatic systems .


Chemical Reactions Analysis

The compound has shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm . This suggests that it may interact with biological systems in a way that inhibits cell growth.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 347.4 g/mol . It has a topological polar surface area of 79.9 Ų, suggesting it may have good solubility in polar solvents . It has a rotatable bond count of 4, which could impact its conformational flexibility .

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Piccoli et al. (2012) investigated the effects of various orexin receptor (OX1R and OX2R) antagonists on compulsive food consumption, highlighting the role of orexin receptors in binge eating behaviors. This study suggests that compounds targeting orexin receptors could be explored for their therapeutic potential in eating disorders (Piccoli et al., 2012).

Subtype Selective σ-Receptor Ligands

Maier and Wünsch (2002) synthesized a series of spiropiperidines with significant affinity for σ1 and σ2 receptors, indicating the potential of similar compounds for developing selective ligands for these receptors (Maier & Wünsch, 2002).

Molecular Interaction with CB1 Cannabinoid Receptor

Shim et al. (2002) studied the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing a basis for understanding how similar compounds could interact with cannabinoid receptors and their implications in drug design (Shim et al., 2002).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This study showcases the potential of structurally complex compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Muscarinic M2-Receptor Affinity

Holzgrabe and Heller (2003) presented a synthetic route to compounds with affinity to the muscarinic M2 receptor, indicating the relevance of chemical synthesis in targeting specific receptors for potential therapeutic applications (Holzgrabe & Heller, 2003).

Mechanism of Action

While the exact mechanism of action of this compound is not known, similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Future Directions

The compound’s promising cytotoxic activity suggests it could be further studied as a potential anticancer agent . Future research could focus on optimizing its structure to improve its activity and selectivity, as well as investigating its mechanism of action in more detail .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-25-9-8-22-6-4-14(5-7-22)11-20-18(23)19(24)21-12-15-2-3-16-17(10-15)27-13-26-16/h2-3,10,14H,4-9,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTXTYRUFSEVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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